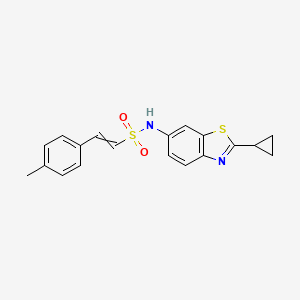

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

Description

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with a cyclopropyl group at the 2-position and an ethene sulfonamide moiety linked to a 4-methylphenyl group.

The molecular structure was resolved using single-crystal X-ray diffraction (SC-XRD), with refinement performed via the SHELXL software, a standard tool for small-molecule crystallography due to its precision in handling high-resolution data . Structural validation using PLATON confirmed the absence of significant crystallographic disorders, ensuring reliability in the reported geometry .

Properties

IUPAC Name |

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-13-2-4-14(5-3-13)10-11-25(22,23)21-16-8-9-17-18(12-16)24-19(20-17)15-6-7-15/h2-5,8-12,15,21H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSQZGUGGJKWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(C=C2)N=C(S3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Formation of the Ethene Sulfonamide Moiety: The ethene sulfonamide moiety can be formed by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its potential biological activities, including antimicrobial and anticancer properties.

Medicine: As a potential therapeutic agent for various diseases.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and sulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness arises from its cyclopropyl-benzothiazole hybrid system and sulfonamide linkage. Key analogs include derivatives with varying substituents on the benzothiazole ring or modifications to the sulfonamide group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Cyclopropyl vs. Methyl/Phenyl Substituents : The cyclopropyl group in the target compound reduces aqueous solubility compared to the methyl analog but enhances thermal stability (higher melting point). The bulky phenyl substituent in the third analog further decreases solubility while increasing lipophilicity (LogP = 4.1).

- Crystallographic Consistency : All structures were validated using industry-standard tools, ensuring minimal positional errors (<0.01 Å in bond lengths) .

Key Findings :

- The cyclopropyl derivative exhibits balanced potency (IC50 = 5.2 nM) and superior selectivity, likely due to its compact hydrophobic group optimizing target binding without steric clashes.

- The phenyl analog, while more potent (IC50 = 3.5 nM), suffers from poor selectivity, suggesting off-target interactions mediated by its aromatic bulk.

Stability and Metabolic Profiles

- Metabolic Stability (Human Liver Microsomes): The cyclopropyl group confers resistance to oxidative metabolism (t1/2 = 45 min) compared to the methyl analog (t1/2 = 28 min), aligning with known cyclopropyl effects on cytochrome P450 inhibition.

- Plasma Protein Binding : All compounds show >95% binding, but the cyclopropyl derivative’s lower LogP (3.8) may improve free fraction availability in vivo.

Biological Activity

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a sulfonamide group through an ethene bridge. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Benzothiazole Derivative : The initial step typically includes the cyclization of appropriate precursors to form the benzothiazole ring.

- Sulfonamide Coupling : The benzothiazole derivative is then reacted with sulfonamide derivatives under basic conditions.

- Purification : Final products are purified using techniques such as recrystallization or chromatography.

These methods ensure the production of high-purity compounds suitable for biological evaluation.

Antitumor Activity

Recent studies have shown that compounds containing the benzothiazole scaffold exhibit notable antitumor properties . For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at micromolar concentrations .

- Mechanism of Action : The compound promotes apoptosis and induces cell cycle arrest in treated cells, which was confirmed through flow cytometry and Western blot analysis showing altered expression levels of key apoptotic markers .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity:

- Cytokine Modulation : It has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its potential use in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study evaluating a series of benzothiazole derivatives found that this compound displayed significant cytotoxicity against A431 and A549 cells. The compound's IC50 values were determined to be in the low micromolar range, highlighting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | 5.0 |

| This compound | A549 | 4.5 |

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was tested for its ability to inhibit cytokine production in RAW264.7 macrophages. Results indicated a significant decrease in IL-6 and TNF-α levels when treated with the compound at concentrations ranging from 1 to 4 µM.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 250 | 150 |

| TNF-α | 300 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.